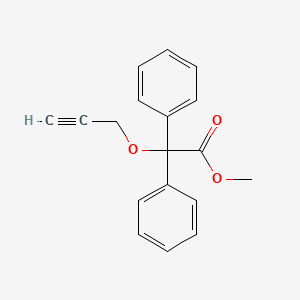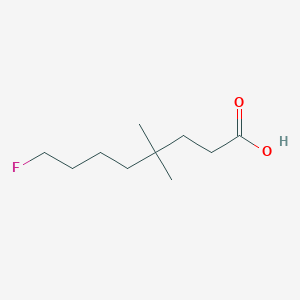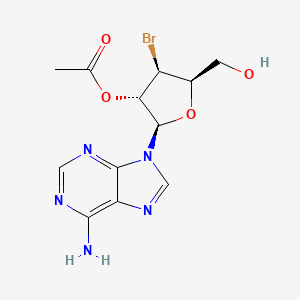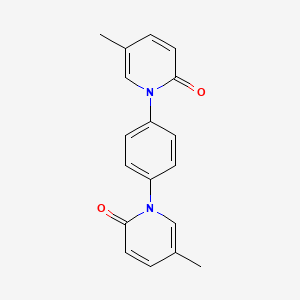
5-Methylpyridin-2-one Pirfenidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridin-2-one Pirfenidone typically involves N-arylation reactions of 5-methyl-2-pyridone. One common method includes the reaction of 5-methyl-2-pyridone with bromobenzene in the presence of cuprous oxide and potassium carbonate at elevated temperatures . Another method involves the reaction of 5-methyl-2-pyridone with iodobenzene in the presence of anhydrous potassium carbonate and zinc precipitated copper powder .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar N-arylation reactions. The process may include purification steps such as dissolution in aqueous acetic acid followed by neutralization with sodium hydroxide to isolate pure pirfenidone .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridin-2-one Pirfenidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: N-arylation reactions are common, where the hydrogen atom on the nitrogen is substituted with an aryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromobenzene, iodobenzene, cuprous oxide, and potassium carbonate are commonly used.
Major Products:
Oxidation: Oxidized derivatives of pirfenidone.
Reduction: Reduced forms of pirfenidone.
Substitution: Various arylated derivatives of pirfenidone.
Scientific Research Applications
5-Methylpyridin-2-one Pirfenidone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential therapeutic properties.
Biology: Studies have shown its effectiveness in reducing fibroblast proliferation and collagen synthesis.
Industry: It is used in the production of pharmaceutical formulations for treating fibrotic diseases.
Mechanism of Action
The mechanism of action of 5-Methylpyridin-2-one Pirfenidone involves the modulation of fibrogenic growth factors. It attenuates fibroblast proliferation, myofibroblast differentiation, and the synthesis of collagen and fibronectin. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . Additionally, it reduces the production of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1β .
Comparison with Similar Compounds
5-Methylpyridin-2-amine: Another derivative with potential therapeutic properties.
Aryl-substituted pyridinones: Compounds with similar structures and antifibrotic activities.
Uniqueness: 5-Methylpyridin-2-one Pirfenidone stands out due to its well-documented antifibrotic and anti-inflammatory properties, making it a valuable treatment option for idiopathic pulmonary fibrosis. Its ability to modulate multiple pathways involved in fibrosis and inflammation highlights its therapeutic potential .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3 |
InChI Key |
RLBFFAUFRAIGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


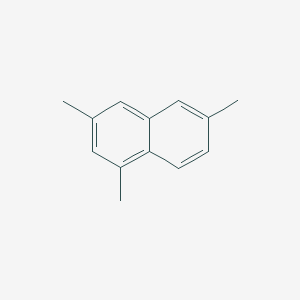
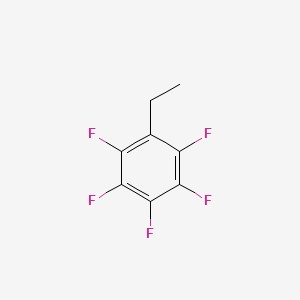


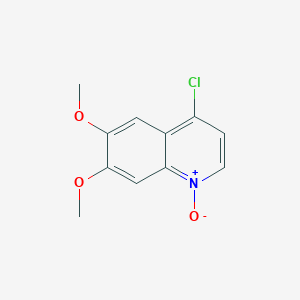
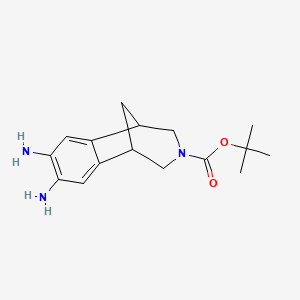

![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
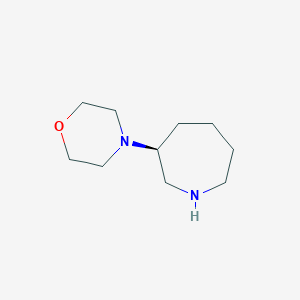
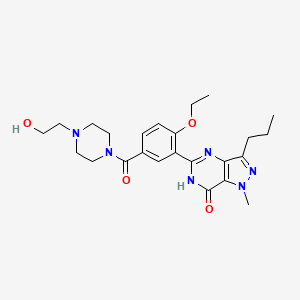
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
